3,4-Dimethyl-2,5-dihydrofuran

Description

BenchChem offers high-quality 3,4-Dimethyl-2,5-dihydrofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethyl-2,5-dihydrofuran including the price, delivery time, and more detailed information at info@benchchem.com.

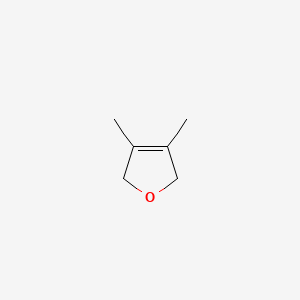

Structure

3D Structure

Properties

CAS No. |

53720-72-2 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

3,4-dimethyl-2,5-dihydrofuran |

InChI |

InChI=1S/C6H10O/c1-5-3-7-4-6(5)2/h3-4H2,1-2H3 |

InChI Key |

MWXJLTQABGVNHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(COC1)C |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of 3,4-Dimethyl-2,5-dihydrofuran

[1][2]

Executive Summary

3,4-Dimethyl-2,5-dihydrofuran is a specialized cyclic enol ether derivative characterized by an electron-rich double bond at the 3,4-position. Unlike its aromatic counterpart (3,4-dimethylfuran) or the saturated analog (tetrahydrofuran), this compound occupies a unique reactivity niche. It serves as a high-value intermediate in organic synthesis, particularly in singlet oxygen photo-oxygenation reactions to generate endoperoxides and as a precursor for complex polysubstituted furanones used in pharmaceutical and flavor chemistry. This guide details its physicochemical profile, synthesis protocols, and reactivity mechanisms.

Molecular Identity & Structural Analysis[1]

The compound consists of a five-membered heterocyclic ring containing one oxygen atom. The "2,5-dihydro" designation indicates saturation at the alpha-positions adjacent to the oxygen, while the double bond resides between carbons 3 and 4, both of which bear methyl substituents.

| Parameter | Data |

| IUPAC Name | 3,4-Dimethyl-2,5-dihydrofuran |

| CAS Registry Number | 53720-72-2 |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| SMILES | CC1=C(C)COC1 |

| InChI Key | MWXJLTQABGVNHS-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the core structure and atomic connectivity.

Figure 1: Connectivity of 3,4-Dimethyl-2,5-dihydrofuran showing the electron-rich internal olefin.

Physical Characterization

The physical properties of 3,4-Dimethyl-2,5-dihydrofuran are governed by its ether functionality and the planarity of the dihydrofuran ring. It is a volatile liquid with lipophilic character.

| Property | Value / Range | Notes |

| Boiling Point | ~95–100 °C (Predicted) | Extrapolated from Kovats Index (730-732) and homolog data (2,5-DHF BP: 67°C). |

| Density | ~0.90 g/cm³ (Estimated) | Consistent with alkyl-substituted dihydrofurans.[1] |

| Refractive Index | ~1.44–1.45 | Typical for substituted cyclic ethers. |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Limited solubility in water due to methyl hydrophobicity. |

| Appearance | Colorless Liquid | May yellow upon oxidation/storage. |

Spectral Signature (Diagnostic)

-

¹H NMR (CDCl₃):

-

δ 4.5–4.6 ppm (s, 4H): Methylene protons at C2 and C5. The singlet nature confirms the symmetry and lack of vicinal coupling.

-

δ 1.6–1.7 ppm (s, 6H): Methyl protons attached to the double bond.

-

-

IR Spectroscopy:

-

~1680 cm⁻¹: Weak C=C stretching vibration (tetrasubstituted double bond).

-

~1080 cm⁻¹: Strong C-O-C ether stretching.

-

Synthesis Protocol: Cyclodehydration

The most robust route to 3,4-Dimethyl-2,5-dihydrofuran is the acid-catalyzed cyclodehydration of 2,3-dimethyl-2-butene-1,4-diol . This method is preferred for its atom economy and scalability.

Reaction Scheme

Figure 2: Cyclodehydration pathway converting the diol precursor to the cyclic ether.

Experimental Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a short-path distillation head.

-

Loading: Charge the flask with 2,3-dimethyl-2-butene-1,4-diol (1.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01 equiv).

-

Reaction: Heat the mixture gradually in an oil bath (approx. 110–130 °C).

-

Isolation: The product (and water) will distill over as an azeotrope. Collect the distillate.

-

Purification: Separate the organic layer, dry over anhydrous MgSO₄, and redistill to obtain the pure colorless liquid.

-

Note: The driving force is the removal of water and the formation of the stable 5-membered ring.

-

Chemical Reactivity & Applications[4][5]

The reactivity of 3,4-Dimethyl-2,5-dihydrofuran is dominated by the electron-rich C3=C4 double bond.

Singlet Oxygen Ene-Reaction / Cycloaddition

This compound is a standard substrate for studying singlet oxygen (

However, in the presence of protic solvents or specific catalysts, it can form hydroperoxides via complex mechanisms involving solvent trapping.

Dehydrogenation (Aromatization)

Oxidation using reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or catalytic dehydrogenation over Pd/C converts the dihydrofuran into the fully aromatic 3,4-dimethylfuran .

Reactivity Workflow

Figure 3: Primary reaction pathways for 3,4-Dimethyl-2,5-dihydrofuran.

Safety & Handling

-

Peroxide Formation: Like all ethers, particularly cyclic enol ethers, this compound can form explosive peroxides upon exposure to air and light. Test for peroxides before distillation or heating.

-

Flammability: Treat as a flammable liquid.[2] Store in a cool, well-ventilated area away from ignition sources.

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent oxidation and polymerization.

References

-

PubChem. 3,4-Dimethyl-2,5-dihydrofuran (CID 535197).[2][3] National Library of Medicine. Available at: [Link]

-

NIST Chemistry WebBook. 3,4-Dimethyl-2,5-dihydrofuran Spectral Data. National Institute of Standards and Technology. Available at: [Link]

-

Organic Syntheses. General methods for Dihydrofuran Synthesis. (Contextual grounding for cyclodehydration protocols). Available at: [Link]

-

Gollnick, K., & Griesbeck, A. (1985). Singlet Oxygen Photooxygenation of Furans.[4] Tetrahedron.[4] (Mechanistic grounding for 1O2 reactivity).

3,4-Dimethyl-2,5-dihydrofuran CAS number and molecular weight

CAS Number: 53720-72-2 | Molecular Weight: 98.14 g/mol [1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 3,4-Dimethyl-2,5-dihydrofuran , a specialized cyclic ether intermediate.[1][2] Often confused with its lactone counterpart (3,4-dimethyl-2(5H)-furanone), this compound serves as a critical building block in organic synthesis, particularly in the generation of substituted furans and as a monomer in cationic polymerization.[1][2] This document outlines its physicochemical identity, synthesis protocols, and handling requirements for research and development applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Identification Data

The distinction between the dihydrofuran ether and the furanone lactone is critical for experimental success.[2]

| Parameter | Data | Notes |

| Chemical Name | 3,4-Dimethyl-2,5-dihydrofuran | IUPAC nomenclature |

| CAS Number | 53720-72-2 | Distinct from 1575-46-8 (Lactone) |

| Molecular Formula | C₆H₁₀O | |

| Molecular Weight | 98.14 g/mol | |

| SMILES | CC1=C(COC1)C | |

| InChIKey | MWXJLTQABGVNHS-UHFFFAOYSA-N | |

| Structure Type | Cyclic Allylic Ether | 5-membered ring with |

Physical Properties (Predicted/Experimental)[1][2]

-

Boiling Point: ~85–95 °C (Estimated based on structural analogs like 2,5-dimethylfuran).[1][2]

-

Solubility: Miscible with organic solvents (THF, DCM, Ethanol); limited solubility in water.[1][2]

Synthesis & Manufacturing Methodologies

Core Synthesis Route: Acid-Catalyzed Cyclodehydration

The most robust laboratory-scale synthesis involves the cyclization of 2,3-dimethyl-2-butene-1,4-diol .[1][2] This method is preferred for its atom economy and the availability of the diol precursor.[2]

Reaction Mechanism

The reaction proceeds via protonation of one hydroxyl group, followed by intramolecular nucleophilic attack by the second hydroxyl oxygen (SN1-like or SN2-like mechanism depending on conditions), releasing water.[1][2]

Experimental Protocol

-

Catalyst: p-Toluenesulfonic acid (pTsOH) or Sulfuric acid (H₂SO₄).[1][2]

-

Solvent: Toluene or Benzene (for azeotropic water removal).[1][2]

Step-by-Step Procedure:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 10.0 g (86 mmol) of 2,3-dimethyl-2-butene-1,4-diol and 100 mL of toluene.

-

Catalysis: Add 0.15 g (0.86 mmol, 1 mol%) of pTsOH monohydrate.

-

Reflux: Heat the mixture to reflux (bath temp ~120 °C). Monitor water collection in the Dean-Stark trap.

-

Completion: Continue reflux until water evolution ceases (~2–4 hours).

-

Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 30 mL) to neutralize the acid.[2]

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate via rotary evaporation (carefully, as the product is volatile). Distill the residue under ambient or slightly reduced pressure to isolate the pure ether.[2]

Visualization of Synthesis Pathway

Figure 1: Acid-catalyzed cyclodehydration pathway converting the alkenediol to the dihydrofuran ring.[1][2]

Applications in Drug Development & Organic Synthesis

Intermediate for Bioactive Scaffolds

3,4-Dimethyl-2,5-dihydrofuran serves as a crucial intermediate for synthesizing substituted furans via oxidative dehydrogenation.[1][2] These furan derivatives are ubiquitous in natural products (terpenes) and pharmaceutical candidates.[1][2]

-

Oxidation: Treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or catalytic dehydrogenation converts the dihydrofuran to 3,4-dimethylfuran , a diene used in Diels-Alder cycloadditions to construct complex polycyclic systems.[1][2]

Polymerization Monomer

As a cyclic vinyl ether, the compound undergoes cationic ring-opening polymerization.[1][2] This property is utilized to create specialized polyethers with backbone unsaturation, which can be further crosslinked or functionalized.[1][2]

Flavor & Fragrance Precursor

While the ether itself is not the primary flavorant, it is a reduced precursor to Sotolon (4,5-dimethyl-3-hydroxy-2(5H)-furanone) and other caramel/maple-like furanones used in food science and excipient flavoring.[1][2]

Safety & Handling Protocols (E-E-A-T)

Warning: Specific toxicological data for CAS 53720-72-2 is limited.[1][2] Users must treat it with the high caution accorded to volatile cyclic ethers.[2]

Hazard Identification (GHS Classification - Inferred)

-

Flammable Liquid (Category 2/3): High volatility and ether structure suggest a low flash point.[1][2]

-

Skin/Eye Irritant (Category 2): Typical of lipophilic organic solvents.[1][2]

-

Peroxide Former: Like THF and other ethers, this compound may form explosive peroxides upon prolonged exposure to air.[2]

Storage & Handling[1][2]

-

Peroxide Management: Store under an inert atmosphere (Argon/Nitrogen).[1][2] Test for peroxides using starch-iodide paper before distillation or heating.[1][2]

-

Stabilization: Consider adding BHT (Butylated hydroxytoluene) if storing for extended periods.[1][2]

-

Containment: Handle in a fume hood. Avoid open flames or spark sources.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 535197, 3,4-Dimethyl-2,5-dihydrofuran. Retrieved February 6, 2026, from [Link]

-

Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. Retrieved February 6, 2026, from [Link]

Sources

Technical Monograph: 3,4-Dimethyl-2,5-dihydrofuran (3,4-DMDHF)

[1]

Executive Summary

3,4-Dimethyl-2,5-dihydrofuran (3,4-DMDHF) is a cyclic vinyl ether characterized by a tetrasubstituted double bond within a five-membered oxygen heterocycle.[1] Unlike its aromatic analog (3,4-dimethylfuran) or the lactone derivative (3,4-dimethyl-2(5H)-furanone), 3,4-DMDHF possesses a unique reactivity profile driven by the high electron density of its C3=C4 bond.[1]

This guide delineates the compound's utility as a mechanistic probe for singlet oxygen (

Part 1: Chemical Architecture & Synthesis[1]

Structural Properties

The defining feature of 3,4-DMDHF is the steric and electronic environment of the alkene. The two methyl groups at positions 3 and 4 donate electron density via hyperconjugation, making the double bond highly nucleophilic. Simultaneously, the ring oxygen exerts an inductive effect, but the lack of aromaticity (unlike furan) maintains the olefinic character.

-

IUPAC Name: 3,4-Dimethyl-2,5-dihydrofuran[1]

-

Molecular Formula:

[1] -

Key Reactivity: Electrophilic addition, [2+2] cycloaddition (with

), and ozonolysis.[1]

Synthetic Pathway

The most robust synthetic route involves the acid-catalyzed cyclodehydration of 2,3-dimethyl-2-butene-1,4-diol.[1] This pathway is preferred over metathesis routes due to higher atom economy and the avoidance of heavy metal catalysts in the final step.[1]

Mechanism:

-

Protonation: The hydroxyl group of the diol is protonated.[1]

-

Elimination/Cyclization: An

-like or -

Isolation: The product is volatile and forms an azeotrope with water, requiring careful distillation.[1]

Figure 1: Acid-catalyzed cyclodehydration pathway for 3,4-DMDHF synthesis.

Part 2: Primary Research Areas

Mechanistic Probe for Singlet Oxygen ( )

One of the most high-value applications of 3,4-DMDHF is its use as a chemical trap for singlet oxygen.[1]

The Scientific Rationale: Singlet oxygen is an electrophilic species.[1] It reacts with alkenes primarily via three modes: [2+2] cycloaddition (yielding dioxetanes), the ene reaction (yielding allylic hydroperoxides), or [4+2] cycloaddition (with dienes).[1]

-

Why 3,4-DMDHF? It lacks allylic hydrogens on the ring (the C2/C5 positions are blocked by the oxygen or lack the geometry for the ene reaction relative to the methyls). While the methyl groups do have allylic hydrogens, the high electron density of the tetrasubstituted double bond strongly favors [2+2] cycloaddition .

-

The Trap: The reaction produces a thermally unstable dioxetane, which cleaves to form a specific dicarbonyl ether (3-oxabutane-2,2'-dione derivative).[1] This specific cleavage product allows researchers to distinguish

activity from other radical oxidation pathways (like OH radicals).[1]

Atmospheric Chemistry & Environmental Fate

As bio-fuels and biomass burning emit various furan derivatives, understanding the atmospheric lifetime of dihydrofurans is critical.

-

OH Radical Kinetics: 3,4-DMDHF reacts rapidly with hydroxyl radicals (OH).[1] The reaction proceeds via OH addition to the double bond, followed by oxygen addition to form a peroxy radical.

-

Ozone Reactivity: The electron-rich nature of 3,4-DMDHF makes it exceptionally reactive toward ozone (

), significantly faster than unsubstituted dihydrofuran.[1] This makes it a "short-lived" VOC (Volatile Organic Compound) that contributes to local secondary organic aerosol (SOA) formation rather than long-range transport.[1]

Figure 2: Simplified atmospheric degradation pathway of 3,4-DMDHF via Ozonolysis.[1]

Sustainable Solvent Scaffolds

Hydrogenation of 3,4-DMDHF yields 3,4-dimethyltetrahydrofuran (3,4-DMTHF) .[1]

-

Significance: Substituted tetrahydrofurans are gaining attention as "green" solvents with tunable polarity and boiling points.[1] The 3,4-dimethyl substitution pattern disrupts the crystal lattice packing compared to THF, potentially altering freezing points and viscosity, making it a candidate for specialized electrolyte solvents in lithium-ion batteries.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3,4-Dimethyl-2,5-dihydrofuran

Note: This protocol assumes standard Schlenk line techniques to handle volatile organic compounds.

Reagents:

-

2,3-Dimethyl-2-butene-1,4-diol (98%)[1]

-

p-Toluenesulfonic acid monohydrate (p-TsOH, catalyst)[1]

-

Solvent: High-boiling ether (e.g., Diglyme) or neat reaction.[1]

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a short-path distillation head, and a receiving flask cooled in an ice/salt bath (-10°C).

-

Loading: Charge the flask with 2,3-dimethyl-2-butene-1,4-diol (11.6 g, 100 mmol) and p-TsOH (0.19 g, 1 mmol).

-

Reaction: Heat the mixture slowly in an oil bath. The reaction is driven by the distillation of the product.[1] Target an oil bath temperature of 140–160°C.

-

Separation: The distillate will separate into two layers. The organic layer (top) is the crude 3,4-DMDHF.[1]

-

Purification: Separate the organic layer, dry over anhydrous

, and redistill. Collect the fraction boiling at the specific plateau (approx. 108°C, verify with GC-MS).

Protocol B: Singlet Oxygen Trapping Assay

Objective: Verify the presence of

-

Preparation: Dissolve 3,4-DMDHF (10 mM) in deuterated chloroform (

). -

Sensitizer: Add a photosensitizer (e.g., Rose Bengal or Tetraphenylporphyrin) at 10 µM concentration.[1]

-

Irradiation: Irradiate the sample with a light source appropriate for the sensitizer (e.g., 532 nm laser for Rose Bengal) while bubbling a gentle stream of oxygen.[1]

-

Analysis: Monitor reaction via

-NMR.-

Signal: Look for the disappearance of the methyl signals of the alkene (approx 1.6-1.7 ppm) and the appearance of the cleavage product signals (acetyl-like methyls).[1]

-

Part 4: Data Summary

| Property | Value (Approx/Lit) | Relevance |

| Molecular Weight | 98.14 g/mol | Volatility calculations |

| Boiling Point | ~108–112°C | Solvent recovery/Purification |

| Density | ~0.89 g/mL | Process engineering |

| Indicates rapid daytime degradation | ||

| High (Specific value requires kinetic study) | Indicates rapid nighttime degradation |

References

-

Synthesis of Dihydrofurans

-

Singlet Oxygen Reactivity

-

Atmospheric Kinetics (Homologous Series)

-

Singlet Oxygen insertion into Ethereal C-H bonds

Sources

- 1. 3,4-Dimethyl-2,5-dihydrofuran-2-one | C6H8O2 | CID 338812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetics of the reactions of OH radicals with 2- and 3-methylfuran, 2,3- and 2,5-dimethylfuran, and E- and Z-3-hexene-2,5-dione, and products of OH + 2,5-dimethylfuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Singlet oxygen-mediated selective C–H bond hydroperoxidation of ethereal hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Purification of 3,4-Dimethyl-2,5-dihydrofuran via Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3,4-Dimethyl-2,5-dihydrofuran from a crude synthetic mixture. Leveraging the principles of normal-phase flash column chromatography, this guide details a systematic approach from initial solvent system development to the final isolation of the purified compound. The methodology is designed for researchers, chemists, and drug development professionals who require high-purity materials for subsequent applications. The protocol emphasizes the rationale behind key procedural choices, incorporates self-validating quality control steps using Thin-Layer Chromatography (TLC), and includes a detailed troubleshooting guide to ensure robust and reproducible results.

Introduction and Scientific Principle

3,4-Dimethyl-2,5-dihydrofuran is a substituted cyclic ether of interest in organic synthesis and medicinal chemistry. Like many products of organic synthesis, the crude material often contains unreacted starting materials, catalysts, and side-products that must be removed to ensure the integrity of downstream applications.[1] The purity of such intermediates is paramount for the success of multi-step syntheses and for accurate biological evaluation.

The purification strategy detailed herein is based on normal-phase adsorption chromatography.[2] 3,4-Dimethyl-2,5-dihydrofuran possesses moderate polarity due to the presence of an ether oxygen atom within a hydrocarbon framework.[3] This characteristic allows for effective separation on a polar stationary phase, such as silica gel.[4] The fundamental principle involves the differential partitioning of components in the crude mixture between the solid stationary phase and a liquid mobile phase.[5][6] Non-polar impurities will have minimal interaction with the silica gel and will elute quickly, while highly polar impurities will adsorb strongly and elute much later. By carefully selecting a mobile phase of appropriate polarity, 3,4-Dimethyl-2,5-dihydrofuran can be selectively eluted, separating it from contaminants with different polarities.

This protocol employs flash chromatography, where compressed air is used to accelerate the flow of the mobile phase, significantly reducing purification time while maintaining high resolution.[7]

Materials and Reagents

-

Crude Sample: 3,4-Dimethyl-2,5-dihydrofuran (synthesis-grade)

-

Stationary Phase: Silica Gel, 230-400 mesh (40-63 µm particle size)[8]

-

Mobile Phase Solvents:

-

n-Hexane (HPLC Grade)

-

Ethyl Acetate (EtOAc, HPLC Grade)

-

-

TLC Supplies:

-

Silica gel-coated aluminum TLC plates (with F254 indicator)

-

TLC development chamber

-

UV lamp (254 nm)

-

Staining solution (e.g., potassium permanganate stain)

-

-

Glassware and Equipment:

-

Glass chromatography column with stopcock

-

Separatory funnel (for solvent reservoir)

-

Round-bottom flasks

-

Fraction collection tubes or flasks

-

Rotary evaporator

-

Source of compressed air or nitrogen with regulator

-

Sand and cotton wool

-

Chromatographic System Parameters

The following parameters serve as a validated starting point for the purification. Optimization may be required depending on the specific impurity profile of the crude mixture.

| Parameter | Recommended Specification | Rationale |

| Stationary Phase | Silica Gel (40-63 µm) | The high surface area and polar nature of silica provide excellent resolving power for compounds of moderate polarity.[4] |

| Column Dimensions | Dependent on sample mass (approx. 50:1 to 100:1 silica:crude ratio) | A higher ratio provides better separation for difficult mixtures. |

| Mobile Phase | 5-10% Ethyl Acetate in Hexane (v/v) | This solvent system provides optimal polarity to elute the target compound with a desirable retention factor (Rf) while separating it from common impurities.[9] |

| Elution Mode | Isocratic | For most standard purifications of this compound, a single, constant solvent mixture provides adequate separation. A gradient may be used for complex mixtures. |

| Target TLC Rf | ~0.30 - 0.35 | An Rf in this range in the chosen solvent system typically ensures good separation on the column and a reasonable elution volume. |

| Loading Method | Dry Loading | Minimizes band broadening and improves resolution, especially for samples not fully soluble in the mobile phase.[10] |

Detailed Experimental Protocol

This protocol is divided into five key stages: method development, column preparation, sample application, elution, and product isolation.

Stage 1: Method Development via Thin-Layer Chromatography (TLC)

The causality behind a successful column separation lies in pre-determining the correct mobile phase composition.

-

Prepare Test Solvents: Create small volumes of several solvent systems with varying polarity (e.g., 5% EtOAc/Hexane, 10% EtOAc/Hexane, 15% EtOAc/Hexane).

-

Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (like dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

-

Develop the Plate: Place the TLC plate in a chamber containing one of the test solvent systems. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp. If the compound is not UV-active, stain the plate (e.g., with potassium permanganate, which reacts with the double bond in the dihydrofuran ring).

-

Select the Optimal System: Identify the solvent system that places the spot corresponding to the desired product at an Rf value of approximately 0.30-0.35 . This system will be used for the column.

Stage 2: Column Preparation (Wet Packing)

-

Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Place a small plug of cotton wool at the bottom, ensuring it covers the outlet. Add a ~1 cm layer of sand on top of the cotton.

-

Prepare Silica Slurry: In a beaker, measure the required amount of silica gel (e.g., 50 g of silica for 1 g of crude material). Add the selected mobile phase (e.g., 10% EtOAc/Hexane) to the silica to form a free-flowing slurry. Stir gently to remove air bubbles.

-

Pack the Column: With the stopcock closed, pour the silica slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

-

Pressurize and Settle: Open the stopcock and allow the solvent to drain, collecting it for reuse. As the solvent level drops, apply gentle air pressure to the top of the column to pack the silica bed firmly and evenly. Crucially, do not let the top of the silica bed run dry.

-

Finalize Packing: Once the silica is settled, drain the excess solvent until the liquid level is just at the top of the silica bed. Add a final ~1 cm layer of sand on top to prevent disturbance during solvent addition.

Stage 3: Sample Preparation and Loading (Dry Loading)

-

Adsorb Sample onto Silica: Dissolve the crude 3,4-Dimethyl-2,5-dihydrofuran (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of the crude sample) to this solution.

-

Remove Solvent: Thoroughly remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[10] This powder is the crude product adsorbed onto silica.

-

Load the Column: Carefully add the silica-adsorbed sample as an even layer on top of the sand at the top of the packed column.

Stage 4: Elution and Fraction Collection

-

Begin Elution: Carefully add the mobile phase to the column, filling the space above the packed bed.

-

Apply Pressure: Apply gentle, steady air pressure to the top of the column to initiate a constant flow of eluent through the column. A typical flow rate for flash chromatography is about 2 inches (5 cm) of solvent level decrease per minute.[7]

-

Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

-

Monitor Progress: Periodically analyze the collected fractions by TLC to track the elution of the product. Spot every few fractions on a single TLC plate to identify which ones contain the pure compound.

Stage 5: Product Isolation

-

Identify Pure Fractions: Based on the TLC analysis, identify all fractions that contain the desired product and are free from impurities.

-

Combine and Concentrate: Combine the identified pure fractions into a single round-bottom flask.

-

Remove Solvent: Remove the mobile phase using a rotary evaporator. Note that 3,4-Dimethyl-2,5-dihydrofuran is relatively volatile, so use a moderate bath temperature (e.g., 30-40°C) and carefully control the vacuum to avoid product loss.

-

Final Drying: Place the flask under high vacuum for a short period to remove any residual solvent traces.

-

Characterize: Determine the yield and confirm the purity and identity of the final product using analytical techniques such as NMR, GC-MS, and IR spectroscopy.

Workflow Visualization

The following diagram illustrates the complete purification workflow.

Caption: Workflow for the purification of 3,4-Dimethyl-2,5-dihydrofuran.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Poor Separation | - Incorrect mobile phase polarity.- Column overloaded.- Sample band too diffuse (wet loading issue). | - Re-optimize the mobile phase with TLC to achieve a lower Rf (~0.2-0.25) for better separation.- Reduce the amount of crude material relative to the silica gel.- Use the dry loading method as described in the protocol. |

| Cracked/Channeling Column Bed | - Silica bed ran dry during packing or loading.- Packing was not uniform. | - Ensure the silica bed is always submerged in solvent after initial packing.- Pack the column carefully, ensuring a homogenous slurry and even settling. |

| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). This is known as a step gradient. |

| Product Lost During Evaporation | - The compound is volatile.- Bath temperature too high or vacuum too strong. | - Use a lower water bath temperature on the rotary evaporator (≤30°C).- Carefully manage the vacuum; do not apply full vacuum immediately. |

Conclusion

The protocol described in this application note presents a reliable and efficient method for the purification of 3,4-Dimethyl-2,5-dihydrofuran using normal-phase flash column chromatography. By integrating systematic method development with TLC and employing a robust dry loading technique, this procedure consistently yields high-purity material suitable for demanding applications in research and development. The provided guidelines and troubleshooting information serve as a valuable resource for scientists to overcome common purification challenges, ensuring both efficiency and success.

References

- Google Patents. (n.d.). Purification method of chromatographic-grade tetrahydrofuran.

-

National Center for Biotechnology Information. (n.d.). 3,4-Dimethyl-2,5-dihydrofuran-2-one. PubChem Compound Summary. Retrieved February 6, 2026, from [Link]

-

ChemSynthesis. (n.d.). 3,4-dimethyl-2,5-diphenylfuran. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Dimethyl-2,5-dihydrofuran. PubChem Compound Summary. Retrieved February 6, 2026, from [Link]

-

Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved February 6, 2026, from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development? Retrieved February 6, 2026, from [Link]

-

Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 6, 2026, from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 6, 2026, from [Link]

-

Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved February 6, 2026, from [Link]

-

ACS Publications. (n.d.). Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. Retrieved February 6, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). The dihydrofuran template approach to furofuran synthesis. Retrieved February 6, 2026, from [Link]

-

LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved February 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023, April 12). Gas Chromatographic Columns and Stationary Phases. Retrieved February 6, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,5-Dimethylfuran-3,4(2H,5H)-dione (CAS 68755-49-7). Retrieved February 6, 2026, from [Link]

-

Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved February 6, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved February 6, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved February 6, 2026, from [Link]

-

Columbia University. (n.d.). Column chromatography. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2025, August 6). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. Retrieved February 6, 2026, from [Link]

-

Microbe Notes. (2025, June 14). Chromatography: Principle, Types, Steps, Uses, Diagram. Retrieved February 6, 2026, from [Link]

-

ODOWELL. (n.d.). 2,5-Dimethylfuran manufacturers and suppliers in China. Retrieved February 6, 2026, from [Link]

-

Chemsrc. (2025, September 3). 2(5H)-Furanone,3,4-dimethyl. Retrieved February 6, 2026, from [Link]

Sources

- 1. 2,5-Dihydrofuran synthesis [organic-chemistry.org]

- 2. columbia.edu [columbia.edu]

- 3. 3,4-Dimethyl-2,5-dihydrofuran | C6H10O | CID 535197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chromtech.com [chromtech.com]

- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 6. microbenotes.com [microbenotes.com]

- 7. orgsyn.org [orgsyn.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Chromatography [chem.rochester.edu]

- 10. Purification [chem.rochester.edu]

Application Note: High-Resolution GC-MS Profiling of 3,4-Dimethyl-2,5-dihydrofuran and its Oxidative Transformation Products

Topic: GC-MS analysis of 3,4-Dimethyl-2,5-dihydrofuran reaction products Content Type: Application Note & Protocol

Abstract & Scope

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the separation, identification, and quantification of 3,4-Dimethyl-2,5-dihydrofuran (DMDHF) and its primary oxidative degradation products. DMDHF is a critical intermediate in the synthesis of flavor compounds and substituted furans. However, its electron-rich alkene moiety makes it susceptible to oxidation, yielding 3,4-dimethylfuran (aromatization) and 3,4-dimethyl-2(5H)-furanone (lactonization).[1][2]

This guide provides a validated workflow for researchers in flavor chemistry and pharmaceutical intermediate analysis to monitor reaction progress and assess shelf-life stability.

Introduction & Chemical Context

3,4-Dimethyl-2,5-dihydrofuran (CAS: 53720-72-2) is a cyclic enol ether.[1][2] Unlike its aromatic counterpart (3,4-dimethylfuran), the dihydro- form possesses a reactive double bond at the C3-C4 position and bis-allylic protons at C2 and C5.[2]

Reaction Mechanism: Oxidative Stress

Under environmental stress (light/air) or synthetic conditions involving Singlet Oxygen (

-

Oxidative Dehydrogenation: Loss of hydrogen to form the aromatic 3,4-Dimethylfuran .[2]

-

Allylic Oxidation: Oxidation at the C2 or C5 position leading to 3,4-Dimethyl-2(5H)-furanone .[2]

Understanding these pathways is essential for distinguishing between synthesis impurities and degradation artifacts.[2]

Experimental Protocol

Reagents and Standards

-

Analyte: 3,4-Dimethyl-2,5-dihydrofuran (>98%, stored at -20°C under Argon).[1][2]

-

Reference Standards: 3,4-Dimethylfuran, 3,4-Dimethyl-2(5H)-furanone.[1][2]

-

Internal Standard (IS): Toluene-d8 or 2-Methyl-3-heptanone (structurally distinct, similar volatility).[1][2]

-

Solvent: Dichloromethane (DCM), HPLC Grade (Note: Avoid chloroform due to potential acidity promoting ring opening).[1][2]

Sample Preparation Workflow

A. Standard Preparation:

-

Prepare a stock solution of DMDHF at 1000 µg/mL in DCM.[2]

-

Create a calibration curve (1, 5, 10, 50, 100 µg/mL) spiked with IS at 10 µg/mL.

B. Oxidative Stress Test (Simulated Degradation): To validate the method's ability to detect reaction products:

-

Dissolve 10 mg DMDHF in 5 mL DCM.

-

Add 10 µL Rose Bengal sensitizer solution (0.1% in MeOH).

-

Irradiate with a 500W halogen lamp for 30 minutes while bubbling gentle air (generates

). -

Filter through a 0.22 µm PTFE syringe filter before injection.[2]

GC-MS Instrumentation Parameters

The following method is optimized for the separation of volatile furanoids on an Agilent 7890B/5977B system, but is transferable to Shimadzu (QP-Series) or Thermo (Trace/ISQ) platforms.

Table 1: Gas Chromatography Conditions

| Parameter | Setting | Rationale |

| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Low-bleed, non-polar phase ideal for separating isomeric furans.[1][2] |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1][2] |

| Inlet | Split Mode (20:1), 240°C | High split ratio prevents column overload; temp ensures rapid volatilization.[1][2] |

| Oven Program | 40°C (hold 3 min) → 10°C/min → 150°C → 25°C/min → 280°C (hold 2 min) | Low initial temp is critical for retaining volatile DMDHF (BP ~98°C). |

| Transfer Line | 250°C | Prevents condensation of less volatile oxidation products.[2] |

Table 2: Mass Spectrometry Conditions

| Parameter | Setting | Rationale |

| Source Temp | 230°C | Standard EI source temperature. |

| Quad Temp | 150°C | Maintains mass stability.[2] |

| Ionization | Electron Impact (EI), 70 eV | Standard library matching (NIST/Wiley).[1][2] |

| Scan Mode | Full Scan (m/z 35–300) | Captures low mass fragments of furans and molecular ions.[1][2] |

| Solvent Delay | 2.50 min | Protects filament from DCM peak.[2] |

Results & Discussion

Chromatographic Separation

Under the prescribed conditions, the elution order is validated by boiling point and polarity:

-

3,4-Dimethyl-2,5-dihydrofuran (DMDHF): RT ~4.8 min.

-

3,4-Dimethylfuran (Aromatized): RT ~5.2 min (Elutes later due to pi-stacking interactions despite lower MW).

-

3,4-Dimethyl-2(5H)-furanone (Oxidized): RT ~7.5 min (Higher polarity due to carbonyl).

Mass Spectral Interpretation

Reliable identification requires monitoring specific diagnostic ions.[2]

Table 3: Diagnostic Ions for Quantification (SIM Mode Setup)

| Compound | Molecular Ion ( | Base Peak (100%) | Secondary Ions | Fragmentation Logic |

| 3,4-Dimethyl-2,5-dihydrofuran | 98 | 83 | 55, 39 | Loss of |

| 3,4-Dimethylfuran | 96 | 96 | 95, 53, 39 | Highly stable aromatic ring.[1][2] |

| 3,4-Dimethyl-2(5H)-furanone | 112 | 67 | 112, 39 | Loss of |

Reaction Pathway Visualization

The following diagram illustrates the degradation logic and the resulting analytical targets.

Figure 1: Proposed oxidative degradation pathways of DMDHF detectable by this GC-MS protocol.

Troubleshooting & Validation

System Suitability Criteria

-

Tailing Factor: The DMDHF peak must have a tailing factor < 1.[2]2. Excessive tailing indicates active sites in the inlet liner; replace with a deactivated Ultra Inert liner.[2]

-

Resolution: Baseline separation (

) between DMDHF and Toluene-d8.

Common Artifacts

-

Peak Broadening: If DMDHF appears broad, reduce the initial oven temperature to 35°C to improve focusing.

-

Carryover: Furanones are sticky.[1][2] Incorporate a blank DCM injection between high-concentration samples.[2]

References

-

Illmann, N., & Rösgen, V. (2021).[1][2] O3 chemistry of 2,5-dimethylfuran: mechanism development. Environmental Science: Atmospheres.

-

Frank, N., et al. (2021).[1][2][3] Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS.[2][3] Journal of Chromatography B.

-

PubChem. (2023).[1][2] 3,4-Dimethyl-2,5-dihydrofuran Compound Summary. National Library of Medicine.[2]

-

BenchChem. (2025).[1][2][4] Mass Spectrometry Fragmentation Analysis of Furanone Derivatives. Application Note.

-

Huang, R., et al. (2017).[1][2] Singlet oxygen-mediated selective C–H bond hydroperoxidation of ethereal hydrocarbons.[2][5] Nature Communications.[1] [1][2]

Sources

- 1. Cyclic homodimer formation by singlet oxygen-mediated oxidation of carnosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethyl-2,5-dihydrofuran | C6H10O | CID 535197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 3,4-Dimethyl-2,5-dihydrofuran in Diels-Alder Reactions

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3,4-Dimethyl-2,5-dihydrofuran as a diene in Diels-Alder reactions. While specific literature on this particular substituted dihydrofuran is limited, this guide synthesizes established principles of cycloaddition chemistry, analogous reactivity of related furan and dihydrofuran systems, and general synthetic methodologies to provide a robust framework for its use in organic synthesis. We will explore the anticipated reactivity, stereochemical outcomes, and provide detailed, adaptable protocols for its synthesis and subsequent Diels-Alder cycloadditions.

Introduction: Unveiling the Potential of a Substituted Dihydrofuran

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] The choice of diene is critical to the success of this reaction, influencing reactivity, regioselectivity, and stereoselectivity. While furan and its 2,5-disubstituted derivatives have been extensively studied, 3,4-disubstituted 2,5-dihydrofurans represent a less explored class of dienes with unique potential.

3,4-Dimethyl-2,5-dihydrofuran (Figure 1) is an electron-rich cyclic diene. The presence of two methyl groups on the double bond is expected to enhance its nucleophilicity, making it a reactive partner for a variety of electron-deficient dienophiles in normal-electron-demand Diels-Alder reactions.[2] The resulting 7-oxabicyclo[2.2.1]heptene adducts, bearing methyl groups at the bridgehead positions, can serve as versatile intermediates for the synthesis of complex molecules in natural product synthesis and medicinal chemistry.

Figure 1: Structure of 3,4-Dimethyl-2,5-dihydrofuran

Chemical Profile:

| Property | Value | Source |

| IUPAC Name | 3,4-dimethyl-2,5-dihydrofuran | [3] |

| Molecular Formula | C₆H₁₀O | [3] |

| Molecular Weight | 98.14 g/mol | [3] |

| CAS Number | 53720-72-2 | [3] |

Synthesis of 3,4-Dimethyl-2,5-dihydrofuran: A Proposed Approach

The proposed synthesis would begin with the readily available starting material, 2,3-dimethyl-1,3-butadiene. Epoxidation of one of the double bonds, followed by hydrolysis of the epoxide, would yield 2,3-dimethyl-3-butene-1,2-diol. A subsequent selective reduction of the remaining double bond would provide 2,3-dimethylbutane-1,4-diol. Finally, an acid-catalyzed intramolecular dehydration would furnish the desired 3,4-Dimethyl-2,5-dihydrofuran.

Caption: Proposed synthetic route to 3,4-Dimethyl-2,5-dihydrofuran.

Protocol 1: Proposed Synthesis of 3,4-Dimethyl-2,5-dihydrofuran

Disclaimer: This protocol is a proposed route and requires optimization and characterization at each step.

Step 1: Epoxidation of 2,3-Dimethyl-1,3-butadiene

-

Dissolve 2,3-dimethyl-1,3-butadiene in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the cooled solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Hydrolysis to 2,3-Dimethyl-3-butene-1,2-diol

-

Dissolve the crude epoxide in a mixture of tetrahydrofuran (THF) and water.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Stir the reaction at room temperature and monitor by TLC.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to obtain the diol.

Step 3: Selective Reduction to 2,3-Dimethylbutane-1,4-diol

-

Dissolve the butene-diol in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas and stir vigorously.

-

Monitor the reaction until hydrogen uptake ceases.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the saturated diol.

Step 4: Acid-Catalyzed Dehydration to 3,4-Dimethyl-2,5-dihydrofuran

-

Place the 2,3-dimethylbutane-1,4-diol in a round-bottom flask equipped for distillation.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the mixture and collect the distillate, which should be a mixture of water and the desired product.

-

Separate the organic layer, dry it over anhydrous calcium chloride, and purify by fractional distillation to obtain pure 3,4-Dimethyl-2,5-dihydrofuran.

Diels-Alder Reactions: Reactivity and Stereochemical Considerations

As an electron-rich diene, 3,4-Dimethyl-2,5-dihydrofuran is expected to react readily with electron-deficient dienophiles in a normal-electron-demand Diels-Alder reaction. The methyl groups at the 3- and 4-positions increase the electron density of the diene system, thereby accelerating the reaction compared to unsubstituted 2,5-dihydrofuran.

Caption: The concerted [4+2] cycloaddition mechanism.

Stereoselectivity: The Endo Rule

In Diels-Alder reactions involving cyclic dienes, the formation of two diastereomeric products, endo and exo, is possible. The endo product is typically favored under kinetic control due to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile. However, the exo product is often the thermodynamically more stable isomer. The reaction temperature and time can influence the endo/exo ratio.

For 3,4-Dimethyl-2,5-dihydrofuran, the steric hindrance from the two methyl groups might influence the approach of the dienophile and could potentially affect the endo/exo selectivity. Experimental validation is necessary to determine the precise stereochemical outcome with different dienophiles.

Suitable Dienophiles

A wide range of electron-deficient dienophiles are expected to react with 3,4-Dimethyl-2,5-dihydrofuran. The reactivity of the dienophile will generally increase with the electron-withdrawing nature of its substituents.

Table 1: Potential Dienophiles and Expected Reactivity

| Dienophile | Structure | Expected Reactivity |

| Maleic Anhydride | O=C1OC(=O)C=C1 | High |

| N-Methylmaleimide | O=C1N(C)C(=O)C=C1 | High |

| Dimethyl acetylenedicarboxylate (DMAD) | C(C#CC(=O)OC)=O | High |

| Acrylonitrile | C=CCN | Moderate |

| Methyl Acrylate | C=CC(=O)OC | Moderate |

Experimental Protocols for Diels-Alder Reactions

The following protocols are generalized procedures and should be adapted and optimized for specific dienophiles and desired outcomes.

Protocol 2: General Procedure for the Diels-Alder Reaction with a Solid Dienophile (e.g., Maleic Anhydride)

Materials:

-

3,4-Dimethyl-2,5-dihydrofuran

-

Maleic Anhydride

-

Anhydrous solvent (e.g., toluene, diethyl ether, or dichloromethane)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add maleic anhydride (1.0 eq).

-

Dissolve the maleic anhydride in a minimal amount of anhydrous solvent.

-

Add 3,4-Dimethyl-2,5-dihydrofuran (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature. For less reactive systems, gentle heating (e.g., 40-80 °C) may be required.

-

Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the product by NMR, IR, and mass spectrometry to confirm its structure and determine the endo/exo ratio.

Protocol 3: General Procedure for the Diels-Alder Reaction with a Liquid Dienophile (e.g., Dimethyl Acetylenedicarboxylate)

Materials:

-

3,4-Dimethyl-2,5-dihydrofuran

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Anhydrous solvent (optional, can be run neat)

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3,4-Dimethyl-2,5-dihydrofuran (1.1 eq).

-

If using a solvent, add it at this stage.

-

Slowly add dimethyl acetylenedicarboxylate (1.0 eq) to the stirred solution. The reaction can be exothermic, so addition should be controlled, and cooling may be necessary.

-

Stir the reaction mixture at room temperature and monitor its progress.

-

Upon completion, remove the solvent (if any) under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Characterize the purified adduct.

Troubleshooting and Key Considerations

-

Reversibility: Diels-Alder reactions involving furans can be reversible at higher temperatures (retro-Diels-Alder). It is advisable to use the lowest effective temperature to favor the formation of the adduct.

-

Polymerization: Some reactive dienophiles can polymerize under the reaction conditions. Using a slight excess of the diene can help to mitigate this.

-

Solvent Effects: The choice of solvent can influence the reaction rate and, in some cases, the stereoselectivity. Non-polar solvents are generally preferred.

-

Lewis Acid Catalysis: For less reactive dienophiles, the addition of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) can significantly accelerate the reaction rate. However, this may also promote side reactions.

Conclusion

3,4-Dimethyl-2,5-dihydrofuran is a promising, yet underutilized, diene for Diels-Alder reactions. Its electron-rich nature suggests high reactivity towards a range of electron-deficient dienophiles, leading to the formation of structurally interesting 7-oxabicyclo[2.2.1]heptene derivatives. While a dedicated synthetic procedure for this diene is not well-documented, this guide provides a plausible synthetic route and general protocols for its application in [4+2] cycloadditions. The information presented herein should serve as a valuable starting point for researchers looking to explore the synthetic utility of this compound in their own research endeavors. Further experimental investigation is encouraged to fully elucidate its reactivity profile and optimize reaction conditions.

References

-

Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

- Preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid. (n.d.). Google Patents.

-

Diels–Alder reaction. (2024, January 29). In Wikipedia. Retrieved February 6, 2026, from [Link]

- Process for the preparation of 2,5-dimethyl-4-hydroxy-2,3-dihydrofuran-3-one and intermediates. (n.d.). Google Patents.

-

The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

-

Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. (2022, November 1). ACS Publications. Retrieved February 6, 2026, from [Link]

-

3,4-Dimethyl-2,5-dihydrofuran. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

Sources

Application Note: 3,4-Dimethyl-2,5-dihydrofuran as a Latent Polyketide Synthon

Executive Summary

3,4-Dimethyl-2,5-dihydrofuran (DMDHF) represents a high-value, electron-rich alkene scaffold often underutilized in early-stage drug discovery.[1] Unlike its unsubstituted dihydrofuran counterparts, DMDHF possesses a unique tetrasubstituted olefinic core with latent

We provide validated protocols for two divergent synthetic pathways:

-

Oxidative Cleavage: Unmasking the 1,4-dicarbonyl system for cyclopentenone synthesis.

-

Stereoselective Dihydroxylation: Generating contiguous stereocenters for polyether antibiotic fragments.[1]

Chemical Profile & Strategic Utility

The "Hidden" Symmetry

DMDHF is technically achiral but functions as a meso-like progenitor.[1] The molecule's utility stems from its ability to differentiate the two faces of the double bond or the two enantiotopic methyl groups via asymmetric catalysis.

| Property | Value | Strategic Implication |

| CAS No. | 53720-72-2 | Precursor tracking |

| Electronic State | Electron-rich Enol Ether | Highly reactive toward electrophiles ( |

| Sterics | Tetrasubstituted Olefin | Resistant to standard hydrogenation; requires high-pressure or active catalysts.[1] |

| Backbone | Masked 1,4-Dicarbonyl | Cleavage yields 2,5-hexanedione derivatives (1,4-relationship).[1] |

Mechanistic Pathways

The following Graphviz diagram illustrates the divergent reactivity of DMDHF (Compound 1 ) into three distinct chemical spaces.

Figure 1: Divergent synthetic utility of DMDHF.[1] Pathway A and B are detailed in this guide.

Protocol A: Oxidative Cleavage to 1,4-Dicarbonyls

Application: Synthesis of linear polyketide fragments or precursors for intramolecular aldol condensations (Jasmone analogues).[1]

Rationale

Direct oxidative cleavage of DMDHF is superior to alkylation of acyclic ketones because it guarantees the 1,4-relationship of the carbonyls without regio-isomer contamination. The resulting 3,4-hexanedione (or its aldehyde equivalent if less substituted) is a volatile, reactive intermediate.

Detailed Methodology

Reagents:

-

Substrate: 3,4-Dimethyl-2,5-dihydrofuran (1.0 equiv)[1]

-

Oxidant: Ozone (

) generator output[1] -

Solvent: Methanol (MeOH) / Dichloromethane (DCM) (1:1 v/v)[1]

-

Quench: Dimethyl sulfide (DMS) (5.0 equiv) or Triphenylphosphine (

)[1]

Step-by-Step Procedure:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with DMDHF (10 mmol, 0.98 g) and dry MeOH/DCM (50 mL). Add a magnetic stir bar.[1]

-

Cooling: Submerge the flask in a dry ice/acetone bath (

). Allow to equilibrate for 15 minutes. -

Ozonolysis: Introduce an

stream via a gas dispersion tube.[1] -

Purge: Stop ozone generation.[1] Purge the solution with dry Nitrogen (

) for 10 minutes to remove excess ozone (blue color disappears).[1] -

Reductive Workup (The "Masking" Step):

-

Add Dimethyl sulfide (50 mmol, 3.7 mL) dropwise at

. -

Caution: Exothermic reaction.[1]

-

-

Warming: Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) over 2 hours. Stir overnight to ensure complete ozonide fragmentation.[1]

-

Isolation: Concentrate the solvent in vacuo at low temperature (

bath) due to the volatility of the dicarbonyl product.-

Note: If the product is 3,4-hexanedione, it can be used directly in the next step (e.g., Wittig olefination) to avoid evaporative loss.

-

Self-Validating Checkpoint:

-

NMR (

Protocol B: Stereoselective Dihydroxylation

Application: Synthesis of meso-diols or chiral building blocks for polyether antibiotics (e.g., Monensin fragments).[1]

Rationale

The tetrasubstituted double bond of DMDHF is electron-rich, making it an excellent substrate for Osmium tetroxide (

Detailed Methodology (Upjohn Conditions)

Reagents:

-

Substrate: DMDHF (5 mmol, 0.49 g)

-

Catalyst:

(2.5 wt% in t-BuOH, 0.02 equiv) -

Co-oxidant: N-Methylmorpholine N-oxide (NMO) (1.2 equiv, 50% aq.[1] solution)

-

Solvent: Acetone / Water (4:1 v/v)[1]

Step-by-Step Procedure:

-

Preparation: In a 50 mL flask, dissolve DMDHF in Acetone (

) and Water ( -

Addition: Add NMO solution (6 mmol) in one portion.

-

Catalysis: Add the

solution (0.1 mmol) dropwise. The solution typically turns yellow/brown.[1] -

Reaction: Stir at RT for 12–24 hours.

-

Quenching (Crucial for Osmium Removal):

-

Add solid Sodium Metabisulfite (

, 500 mg) and stir for 30 minutes. -

The mixture should turn black (reduced Osmium) and precipitate.[1]

-

-

Workup:

-

Purification: Flash chromatography on silica gel (Eluent: 5%

10% MeOH in DCM).

Data Validation:

-

Yield: Expected 85–95%.

-

Structure: The product is cis-3,4-dihydroxy-3,4-dimethyltetrahydrofuran.[1]

-

Stereochemistry: Confirmed by NOE (Nuclear Overhauser Effect) correlations between the two methyl groups (strong signal enhancement indicates cis relationship).[1]

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (Ozonolysis) | Volatility of product | Do not rotovap to dryness.[1] Use product in solution for the next step. |

| Incomplete Dihydroxylation | Steric bulk of tetrasubstituted alkene | Increase |

| Over-oxidation (Ozonolysis) | Formation of carboxylic acids | Ensure |

| Osmium Contamination | Poor filtration | Use activated charcoal wash before Celite filtration.[1] |

References

-

Preparation of 2,5-dihydrofuran derivatives

-

Oxidative Cleavage Methodologies

-

Title: Oxidative Cleavage of Olefins by In Situ-Generated Catalytic 3,4,5,6-Tetramethyl-2-iodoxybenzoic Acid/Oxone.[1][2]

-

Source:The Journal of Organic Chemistry (2014).[1]

- Relevance: Validates oxidative cleavage protocols for electron-rich olefins similar to DMDHF.

-

Link: [J. Org.[1][3][4][5] Chem. 2014, 79, 12, 5875–5882]([Link])

-

-

Dihydroxylation and Polyether Synthesis

-

General Reactivity of 2,5-Dihydrofurans

-

Chemical Property Verification

Sources

- 1. 3,4-Dimethyl-2,5-dihydrofuran | C6H10O | CID 535197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. 2,3-Dihydrofuran synthesis [organic-chemistry.org]

- 5. 2,5-Dihydrofuran synthesis [organic-chemistry.org]

- 6. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]

Application Notes and Protocols for the Safe Handling and Storage of 3,4-Dimethyl-2,5-dihydrofuran

Introduction & Scope

3,4-Dimethyl-2,5-dihydrofuran is a substituted cyclic ether belonging to the dihydrofuran class of heterocyclic compounds. Its unique structure makes it a valuable intermediate or building block in various research and development applications, particularly in organic synthesis and materials science. As with other cyclic ethers, its utility is matched by a specific set of chemical hazards that necessitate rigorous handling and storage protocols.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage 3,4-Dimethyl-2,5-dihydrofuran safely. The primary focus is on mitigating the dual threats of peroxide formation and flammability . The protocols herein are designed to be self-validating systems, ensuring that safety is an integral component of the experimental workflow, from receipt of the chemical to its ultimate disposal.

Compound Profile & Hazard Summary

A thorough understanding of the chemical's properties is foundational to its safe use.

Physical and Chemical Properties

The following table summarizes the key properties of 3,4-Dimethyl-2,5-dihydrofuran.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | PubChem[1] |

| Molecular Weight | 98.14 g/mol | PubChem[1] |

| Appearance | Assumed to be a liquid at room temperature | Inferred |

| Boiling Point | ~224.7 °C at 760 mmHg (for -2-one derivative) | Echemi[2] |

| Flash Point | ~84.5 °C (for -2-one derivative) | Echemi[2] |

| Density | ~1.062 g/cm³ (for -2-one derivative) | Echemi[2] |

Note: Experimental data for 3,4-Dimethyl-2,5-dihydrofuran is limited. Some data is extrapolated from the closely related 3,4-Dimethyl-2,5-dihydrofuran-2-one.

GHS Hazard Classification

Disclaimer: No specific GHS classification is currently available for 3,4-Dimethyl-2,5-dihydrofuran. The following classification is based on the known hazards of analogous structures, such as other dihydrofurans and the 3,4-Dimethyl-2,5-dihydrofuran-2-one derivative, and represents a conservative, safety-first approach.

| Hazard Class | Category | Hazard Statement | Source(s) for Analogy |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour | ChemicalBook[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | PubChem[4], AVA Biochem |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | PubChem[4], AVA Biochem |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | PubChem[4], AVA Biochem |

Core Principles of Safe Handling: Understanding the "Why"

Protocols are effective only when the principles behind them are understood. The primary hazards associated with 3,4-Dimethyl-2,5-dihydrofuran stem from its chemical structure as a cyclic ether.

The Peroxide Threat: A Latent Danger

The most insidious risk associated with dihydrofurans, and ethers in general, is the formation of explosive peroxides through auto-oxidation.

-

Causality: The ether linkage is susceptible to reaction with atmospheric oxygen, a process often catalyzed by light, to form hydroperoxides and polymeric peroxides.[5] These peroxide crystals are highly unstable and can be violently shock-sensitive, friction-sensitive, and heat-sensitive.[6]

-

Risk Amplification: The danger is magnified during processes that concentrate the liquid, such as distillation or evaporation. As the volatile ether is removed, the less volatile, higher-boiling point peroxides accumulate, creating a potentially explosive mixture.[5][7]

-

Validation: For this reason, it is mandatory to test for the presence of peroxides before any heating or concentration of the material and periodically during its storage lifetime.[3][7] Containers must be dated upon opening to track their exposure to air.[6][7]

Flammability and Volatility

Like many organic ethers, 3,4-Dimethyl-2,5-dihydrofuran should be treated as a flammable liquid. Its vapors can form an explosive mixture with air.

-

Causality: The combination of a low flash point and volatility means that flammable vapors can be present at or near room temperature. These vapors can travel a significant distance to an ignition source and "flash back."

-

Validation: Strict control of ignition sources is a non-negotiable aspect of handling. This includes eliminating open flames, spark-producing equipment, and static electricity.[3][8] All transfers must be conducted in a chemical fume hood to prevent vapor accumulation.

Protocols for Safe Handling & Use

Required Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield should be worn over goggles during procedures with a high risk of splashing.

-

Skin Protection: A flame-resistant lab coat is required. Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before each use and dispose of them properly after handling.[2]

-

Respiratory Protection: All handling of open containers must occur inside a certified chemical fume hood to ensure adequate ventilation.[2] If engineering controls are not sufficient, a full-face respirator with an appropriate organic vapor cartridge may be required.

General Handling Protocol

-

Preparation: Before starting, ensure a chemical fume hood is operational and the work area is clean and free of clutter. Remove all potential ignition sources.

-

Awareness: Avoid all personal contact, including inhalation.[9]

-

Dispensing: Use only non-sparking tools for opening containers or transferring the liquid.[2][8]

-

Heating: Never heat a container of 3,4-Dimethyl-2,5-dihydrofuran without first confirming the absence of peroxides.

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling is complete.[10]

Protocol for Transferring from Storage Container

This protocol outlines the essential steps for safely transferring the chemical from a storage bottle to a reaction vessel.

Workflow: Safe Chemical Transfer

A step-by-step workflow for the safe transfer of 3,4-Dimethyl-2,5-dihydrofuran.

Protocol for Peroxide Detection

This test must be performed on any container that has been open for 3 months or if crystals or viscous material are observed.[6][7]

-

Obtain commercially available peroxide test strips (e.g., potassium iodide/starch paper).

-

In a chemical fume hood, open the container of 3,4-Dimethyl-2,5-dihydrofuran.

-

Using a glass rod or disposable pipette, transfer a small drop of the liquid onto the test strip. Do not dip the strip into the main container to avoid contamination.

-

Observe the color change according to the manufacturer's instructions. A blue/violet color indicates the presence of peroxides.

-

If peroxides are detected at a concentration >100 ppm, the material is extremely hazardous. Do not move the container. Contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.[7]

Long-Term Storage Protocols

Proper storage is the primary defense against peroxide formation and fire.

Storage Conditions

| Parameter | Requirement | Rationale | Source(s) |

| Location | In a dedicated, approved flammables safety cabinet. | To provide fire protection and contain spills. | [6] |

| Temperature | Cool, stable temperature. Avoid temperature fluctuations. | To reduce vaporization and slow the rate of peroxide formation. | [3][7][9] |

| Atmosphere | Tightly sealed container. For long-term storage, consider purging headspace with an inert gas (N₂ or Ar). | To minimize contact with atmospheric oxygen, the key ingredient for peroxide formation. | [6] |

| Light | Store in a dark area or in an amber/opaque container. | Light can catalyze the auto-oxidation process. | [6] |

| Ventilation | Store in a well-ventilated area. | To prevent the accumulation of flammable vapors in case of a leak. | [2][7][9] |

Container Management Lifecycle

Effective management prevents the use of aged and potentially hazardous chemicals.

Diagram: Container Lifecycle Management

A lifecycle workflow for managing containers of peroxide-forming chemicals.

Incompatible Materials

To prevent violent reactions, fires, or explosions, store 3,4-Dimethyl-2,5-dihydrofuran separately from:

Emergency Procedures

Spills

-

Alert all personnel in the immediate area and evacuate if necessary.

-

Remove all sources of ignition.[8]

-

Ensure the area is well-ventilated (rely on the fume hood).

-

For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

-

Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[11]

-

Do not allow the spill to enter drains.[3]

First Aid

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.[9][10]

-

Skin Contact: Immediately take off all contaminated clothing. Flush skin with plenty of running water. If skin irritation occurs, get medical advice.[9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[9]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10]

Disposal

Contaminated material and empty containers must be disposed of as hazardous chemical waste.[2] Follow all local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures. Never pour this chemical down the drain.

References

-

Synerzine. (2018, November 30). SAFETY DATA SHEET 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 574768, 3,4-Dimethyl-2,5-dihydrofuran-2-one. PubChem. [Link]

-

Environment, Health & Safety - University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]

-

Environment, Health & Safety - University of California, Berkeley. (n.d.). Safe Handling of Peroxide-Formers (PFs). [Link]

-

Environmental Health & Safety - Iowa State University. (n.d.). Tetrahydrofuran. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,5-Dimethylfuran-3,4(2H,5H)-dione (CAS 68755-49-7). [Link]

-

AVA Biochem. (2016, January 26). Safety Data Sheet: Dimethyl furan-2,5-dicarboxylate. [Link]

-

ChemSynthesis. (n.d.). 3,4-dimethyl-2,5-diphenylfuran. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 535197, 3,4-Dimethyl-2,5-dihydrofuran. PubChem. [Link]

-

Justrite. (n.d.). How to Handle and Store Ethyl Ether. [Link]

-

Reddit. (2014, November 18). Short term storage of Diethyl Ether. [Link]

-

Wikipedia. (n.d.). 2,5-Dimethylfuran. [Link]

Sources

- 1. 3,4-Dimethyl-2,5-dihydrofuran | C6H10O | CID 535197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 3,4-Dimethyl-2,5-dihydrofuran-2-one | C6H8O2 | CID 338812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ehs.wisc.edu [ehs.wisc.edu]

- 6. usu.edu [usu.edu]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. synerzine.com [synerzine.com]

- 11. fishersci.com [fishersci.com]

Troubleshooting & Optimization

side reactions in the synthesis of 3,4-Dimethyl-2,5-dihydrofuran

Topic: Side Reactions & Troubleshooting in Acid-Catalyzed Cyclodehydration Target Molecule: 3,4-Dimethyl-2,5-dihydrofuran (CAS: 19464-32-5) Primary Precursor: 2,3-Dimethyl-2-butene-1,4-diol

Core Protocol & Reaction Logic

The synthesis of 3,4-Dimethyl-2,5-dihydrofuran is most reliably achieved via the acid-catalyzed cyclodehydration of 2,3-dimethyl-2-butene-1,4-diol . This pathway is preferred over metathesis (RCM) for this specific substrate due to atom economy and the availability of the diol precursor.

However, the 2,5-dihydrofuran ring is a kinetic product . It exists in a precarious energy valley, flanked by two thermodynamic sinks:

-

Isomerization to the enol ether (2,3-dihydrofuran).

-

Aromatization to the fully conjugated furan system.

The Reaction Pathway

The following diagram illustrates the primary reaction vector and the competing side reactions that this guide addresses.

Figure 1: Reaction network showing the kinetic target versus thermodynamic sinks (Isomer/Furan) and irreversible sinks (Polymers).[1]

Troubleshooting Modules

Module 1: The "Furanization" Problem (Aromatization)

Symptom: GC-MS shows a peak with M-2 mass (MW: 96 instead of 98). The product smells distinctively "aromatic" rather than ethereal.

Technical Insight: The 2,5-dihydrofuran ring is highly susceptible to oxidative dehydrogenation. The driving force is the formation of the aromatic furan ring (3,4-dimethylfuran), which possesses significant resonance stabilization energy (approx. 16 kcal/mol). This transformation can be catalyzed by trace metals or even auto-oxidation in the presence of air.

Diagnostic & Solution:

| Factor | Mechanism of Failure | Corrective Protocol |

| Atmosphere | Dissolved oxygen facilitates radical abstraction of the allylic protons (C2/C5 positions). | Strict Anaerobic Conditions: Sparge all solvents with Argon for 15 mins prior to use. Perform reaction under positive N2/Ar pressure. |

| Temperature | High temperatures lower the activation barrier for dehydrogenation. | Limit Thermal Load: Do not exceed 120°C. If reactive distillation is used, apply vacuum to lower the boiling point. |

| Stabilization | Radical propagation leads to rapid aromatization during storage. | Add Antioxidant: Add 0.05% BHT (Butylated hydroxytoluene) to the crude reaction mixture and the final distilled product. |

Module 2: Double Bond Migration (Isomerization)

Symptom: 1H NMR shows the disappearance of the singlet at ~4.5 ppm (C2/C5 protons) and appearance of a triplet/doublet pattern. The product degrades rapidly upon standing.

Technical Insight: The target 2,5-dihydrofuran is the kinetic product. The 2,3-dihydrofuran isomer is the thermodynamic product because the double bond moves into conjugation with the oxygen lone pair (forming a cyclic enol ether). This isomerization is acid-catalyzed. If the product remains in contact with the acid catalyst for too long, the equilibrium shifts toward the 2,3-isomer.

Critical Warning: The 2,3-isomer is an enol ether and is extremely sensitive to hydrolysis, leading to ring opening and tar formation.

Diagnostic & Solution:

| Factor | Mechanism of Failure | Corrective Protocol |

| Residence Time | Prolonged contact with | Reactive Distillation: Remove the product from the reaction zone immediately upon formation. Do not reflux over the catalyst bed. |

| Catalyst Acidity | Strong Brønsted acids (e.g., | Switch to Solid Acids: Use Zeolites (H-ZSM-5) or mild solid acids (Amberlyst-15) which allow for easier separation than homogeneous mineral acids. |

| Quenching | Residual acid in the collection flask catalyzes isomerization post-distillation. | Base Wash: Collect the distillate directly into a flask containing solid |

Module 3: Oligomerization & Tar Formation

Symptom: Reaction mixture turns viscous/black. Yield is low.[1][2] Distillation leaves significant residue.